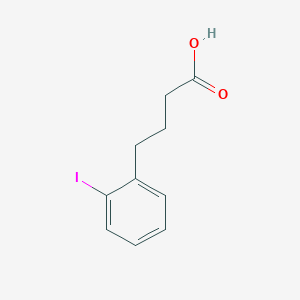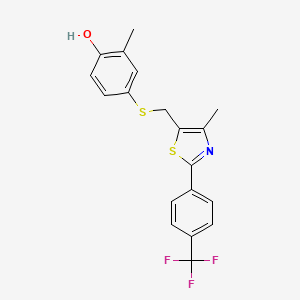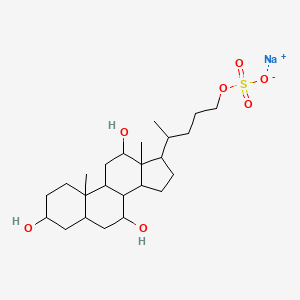
Petromyzonol-24-Sulfate, Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Petromyzonol-24-Sulfate, Sodium Salt is a bile salt derivative isolated from the sea lamprey (Petromyzon marinus) ammocoete (larval form). It is known for its role as a spawning chemoattractant for the sea lamprey . The compound has the molecular formula C24H41NaO7S and a molecular weight of 496.63 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Petromyzonol-24-Sulfate, Sodium Salt involves the sulfation of petromyzonol, a bile alcohol. The reaction typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 24-position of the petromyzonol molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of petromyzonol from sea lamprey larvae, followed by its sulfation using industrial-grade sulfating agents. The product is then purified through crystallization and other separation techniques to obtain the final compound in its sodium salt form.
化学反応の分析
Types of Reactions
Petromyzonol-24-Sulfate, Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfate group can be reduced to form the corresponding alcohol.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of petromyzonol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Petromyzonol-24-Sulfate, Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of bile salts and their derivatives.
Biology: Investigated for its role as a chemoattractant in the spawning behavior of sea lampreys.
Medicine: Studied for its potential therapeutic applications in treating diseases related to bile salt metabolism.
Industry: Used in the development of biochemical assays and as a standard in analytical chemistry.
作用機序
The mechanism of action of Petromyzonol-24-Sulfate, Sodium Salt involves its interaction with specific receptors in the olfactory system of sea lampreys. The compound binds to these receptors, triggering a signaling cascade that leads to the chemoattraction behavior observed in the larvae. The molecular targets include olfactory receptors and associated signaling pathways that mediate the response.
類似化合物との比較
Similar Compounds
Cholic Acid: Another bile acid with similar structural features but different biological functions.
Deoxycholic Acid: A secondary bile acid with distinct metabolic pathways.
Chenodeoxycholic Acid: A primary bile acid involved in the emulsification of fats.
Uniqueness
Petromyzonol-24-Sulfate, Sodium Salt is unique due to its specific role as a chemoattractant in sea lampreys, which is not observed in other bile acids. Its structure, featuring a sulfate group at the 24-position, distinguishes it from other bile salts and contributes to its unique biological activity.
特性
分子式 |
C24H41NaO7S |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentyl sulfate |
InChI |
InChI=1S/C24H42O7S.Na/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26;/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
InChIキー |
DHGPBNKCHYMHIS-UHFFFAOYSA-M |
正規SMILES |
CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


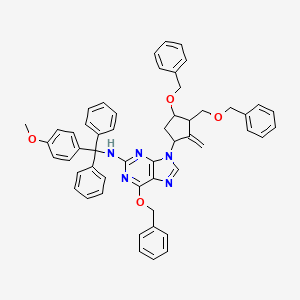
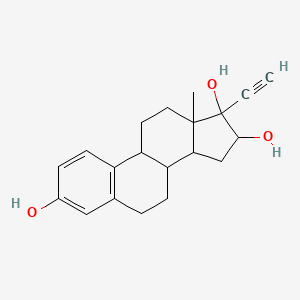
![Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12288513.png)
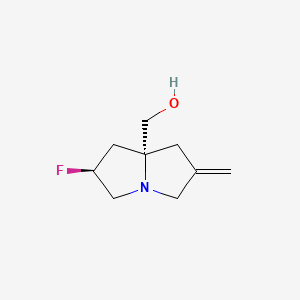
![2-[(2-bromophenyl)methyl]guanidine](/img/structure/B12288539.png)
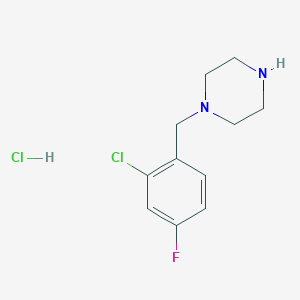

![[4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288567.png)
![2,2'-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran](/img/structure/B12288577.png)
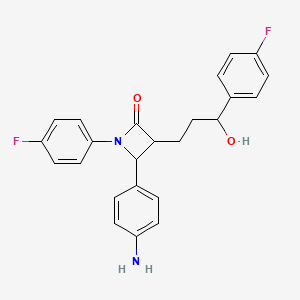
![N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester](/img/structure/B12288585.png)
